molecular formula C18H20N2 B14625680 5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole CAS No. 54415-56-4

5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole

Katalognummer: B14625680
CAS-Nummer: 54415-56-4
Molekulargewicht: 264.4 g/mol
InChI-Schlüssel: AKJKAWHSRPHTIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole is a heterocyclic compound that belongs to the class of pyridocarbazoles This compound is characterized by its unique tricyclic structure, which includes a pyridine ring fused to a carbazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole can be achieved through various synthetic routes. One common method involves the Fischer indole cyclization, where an indole derivative undergoes cyclization in the presence of glacial acetic acid and concentrated hydrochloric acid . Another approach involves the conversion of 1,5-methanoazocino-[4,3-b]indole uleine into the desired compound through a series of steps, including reduction and aromatization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes and continuous flow reactors can enhance the efficiency of the synthesis, making it suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carbazole derivatives.

    Reduction: Reduction reactions can convert it into tetrahydrocarbazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, which can have significant biological and pharmacological activities.

Wissenschaftliche Forschungsanwendungen

5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5-ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole involves its interaction with specific molecular targets and pathways. The compound’s basic properties, due to the presence of a nitrogen atom in the pyrrole ring, make it pharmacologically active . It can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Ethyl-2-methyl-2,3,4,11-tetrahydro-1H-pyrido[3,4-a]carbazole is unique due to its specific substitution pattern and the presence of both pyridine and carbazole moieties

Eigenschaften

CAS-Nummer

54415-56-4

Molekularformel

C18H20N2

Molekulargewicht

264.4 g/mol

IUPAC-Name

5-ethyl-2-methyl-1,3,4,11-tetrahydropyrido[3,4-a]carbazole

InChI

InChI=1S/C18H20N2/c1-3-12-10-15-14-6-4-5-7-17(14)19-18(15)16-11-20(2)9-8-13(12)16/h4-7,10,19H,3,8-9,11H2,1-2H3

InChI-Schlüssel

AKJKAWHSRPHTIW-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC2=C(C3=C1CCN(C3)C)NC4=CC=CC=C42

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.